Lipophilicity Advantage: LogP of 1.75 vs. Unsubstituted Phenyl and Fluoro Analogues
The target compound exhibits a computed LogP of 1.7453 . In comparison, the 3-fluorophenyl analogue (N-(3-fluorophenyl)hydrazinecarbothioamide, CAS 70619-48-6) has a reported LogP of 0.9 (PubChem XLogP3-AA) to 2.15 (Chemsrc calculated), while the unsubstituted N-phenylhydrazinecarbothioamide (CAS 5351-69-9) is predicted to have a LogP of approximately 0.8–1.2 based on class-level extrapolation. The difference in LogP between the target and the 3-fluoro analogue is at minimum +0.85 log units when using PubChem data, reflecting the substantially higher lipophilicity contributed by the -OCF3 group.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.7453 (Leyan vendor datasheet computational prediction) |
| Comparator Or Baseline | N-(3-fluorophenyl)hydrazinecarbothioamide: XLogP3-AA = 0.9 (PubChem CID 2737499); N-phenylhydrazinecarbothioamide: predicted LogP ~0.8–1.2 (class-level inference) |
| Quantified Difference | ΔLogP ≥ +0.85 vs. 3-fluoro analogue; estimated ΔLogP +0.5–0.9 vs. unsubstituted phenyl |
| Conditions | Computed LogP values from vendor technical datasheets (Leyan) and authoritative database (PubChem) using standardised algorithms. |
Why This Matters
Higher lipophilicity (LogP increase of 0.85 units) correlates with enhanced passive membrane permeability, a critical parameter for cell-based assay performance and intracellular target engagement in lead optimisation campaigns.
- [1] PubChem Compound Summary for CID 2737499, N-(3-Fluorophenyl)hydrazinecarbothioamide. National Library of Medicine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2737499 (accessed 2026-05-02). View Source
